molecular formula C14H12N2OS B12931393 1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)- CAS No. 102152-10-3

1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)-

Cat. No.: B12931393
CAS No.: 102152-10-3
M. Wt: 256.32 g/mol
InChI Key: OCRQCMKKESAJGD-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is a heterocyclic compound that features both imidazole and thiophene rings. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The methoxyphenyl group adds to its chemical diversity, potentially enhancing its biological activity and making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling reactions using palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the imidazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted methoxyphenyl or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, although specific studies are required to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thiophene ring and methoxyphenyl group may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHOXYPHENYL)-1H-IMIDAZOLE: Lacks the thiophene ring, which may reduce its electronic properties and biological activity.

    2-(THIOPHEN-2-YL)-1H-IMIDAZOLE: Lacks the methoxyphenyl group, which may affect its solubility and interaction with biological targets.

    4-(4-HYDROXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE: The hydroxyl group can alter its reactivity and potential hydrogen bonding interactions.

Uniqueness

4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is unique due to the combination of the methoxyphenyl group, thiophene ring, and imidazole ring. This combination provides a balance of electronic properties, solubility, and potential biological activity, making it a versatile compound for various applications.

Properties

CAS No.

102152-10-3

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole

InChI

InChI=1S/C14H12N2OS/c1-17-11-6-4-10(5-7-11)12-9-15-14(16-12)13-3-2-8-18-13/h2-9H,1H3,(H,15,16)

InChI Key

OCRQCMKKESAJGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CS3

Origin of Product

United States

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